molecular formula C29H31N3O4 B2554280 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 894555-21-6

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2554280
CAS RN: 894555-21-6
M. Wt: 485.584
InChI Key: JCHYVZLMMXKAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure suggests potential as a drug candidate. Researchers investigate its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. By modifying functional groups, scientists can optimize its activity against specific diseases. Preliminary studies indicate that this compound may interact with cellular pathways related to inflammation, cancer, or neurodegenerative disorders .

Antioxidant Activity

Due to its phenolic nature, this compound likely possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which contribute to oxidative stress and cellular damage. Researchers explore its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative harm. Applications could range from dietary supplements to skincare formulations .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis. Inhibiting tyrosinase activity is relevant for skin lightening, treating hyperpigmentation, and preventing melanoma. Preliminary studies suggest that this compound inhibits tyrosinase, making it a potential candidate for cosmetic and pharmaceutical applications .

Organic Synthesis Reagent

The compound’s chemical reactivity makes it valuable in organic synthesis. Researchers use it as a building block to create more complex molecules. Its unique quinoline-based structure allows for diverse transformations, including amidations, cyclizations, and heterocyclic ring formations. Organic chemists appreciate its versatility in constructing novel compounds .

Flavor and Fragrance Industry

Certain derivatives of this compound exhibit pleasant aromatic profiles. Flavorists and perfumers explore its potential as a flavor enhancer or fragrance ingredient. By modifying substituents, they can tailor its scent profile—ranging from floral to woody or spicy. It may find applications in fine fragrances, body care products, or even culinary creations .

Natural Product Isolation

While synthetic routes exist, researchers also investigate natural sources. The compound may be present in specific plants or microorganisms. Isolation and characterization from natural extracts allow scientists to study its biological activities and potential ecological roles. Understanding its natural occurrence informs drug discovery and environmental science .

If you’d like more detailed information on any specific application, feel free to ask

properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-18-6-8-23(9-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYVZLMMXKAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

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